5-Methyl-3-phenyl-5,6-dihydropyrazin-2(1H)-one
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Overview
Description
5-Methyl-3-phenyl-5,6-dihydropyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-5,6-dihydropyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzophenone with methylglyoxal in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-5,6-dihydropyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinones or other derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazinones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinones, while reduction can produce dihydropyrazinones.
Scientific Research Applications
5-Methyl-3-phenyl-5,6-dihydropyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-5,6-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenylpyrazin-2(1H)-one: A closely related compound with similar structural features.
3-Phenyl-5,6-dihydropyrazin-2(1H)-one: Another similar compound with slight structural variations.
Uniqueness
5-Methyl-3-phenyl-5,6-dihydropyrazin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazinone derivatives.
Properties
CAS No. |
94934-44-8 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-methyl-5-phenyl-2,3-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C11H12N2O/c1-8-7-12-11(14)10(13-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,14) |
InChI Key |
OZJQUHLCRFUNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)C(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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